WYE 687 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

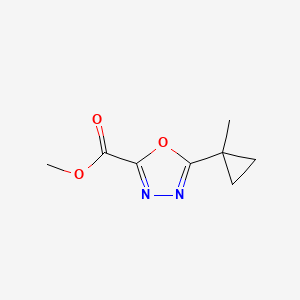

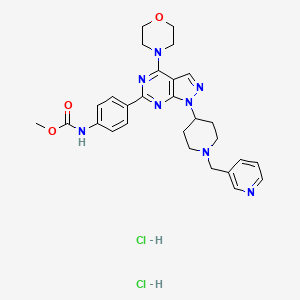

WYE 687 dihydrochloride is a potent and selective mTOR inhibitor . It is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 7 nM . It displays selectivity for mTOR over PI 3-K α (~100-fold) and PI 3-K γ (~500-fold) .

Molecular Structure Analysis

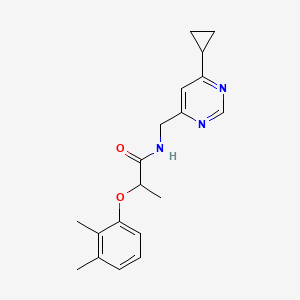

The molecular weight of this compound is 601.53 and its formula is C28H32N8O3 2HCl . The chemical name is N - [4- [4- (4-Morpholinyl)-1- [1- (3-pyridinylmethyl)-4-piperidinyl]-1 H -pyrazolo [3,4- d ]pyrimidin-6-yl]phenyl]-carbamic acid methyl ester dihydrochloride .

Chemical Reactions Analysis

This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR kinase domain . This inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt .

Physical And Chemical Properties Analysis

This compound is soluble to 100 mM in water and to 100 mM in DMSO . It is stored at room temperature and should be kept away from moisture .

Scientific Research Applications

1. Potential Anti-Cancer Agent in Renal Cell Carcinoma

WYE-687 dihydrochloride has shown significant potential as an anti-cancer agent, particularly in the treatment of renal cell carcinoma (RCC). In vitro and in vivo studies demonstrate that WYE-687 is cytotoxic and anti-proliferative to established RCC cell lines and primary human RCC cells. Its mechanism involves the concurrent inhibition of mTORC1 and mTORC2 pathways, leading to apoptosis of RCC cells. Additionally, WYE-687 was found to be non-cytotoxic to HK-2 tubular epithelial cells, indicating a level of selectivity in its action. Oral administration of WYE-687 in animal models significantly suppressed RCC tumor growth (Pan et al., 2017).

2. Potential Therapeutic in Acute Myeloid Leukemia

WYE-687 has also been evaluated for its therapeutic potential in acute myeloid leukemia (AML). It effectively inhibited the survival and proliferation of established AML cell lines and human AML progenitor cells while being non-cytotoxic to primary peripheral blood mononuclear leukocytes from healthy donors. The compound induces caspase-dependent apoptotic death in AML cells, and its efficacy is attributed to the inhibition of mTORC1/2 activation. This leads to the downregulation of mTORC1/2-regulated genes. In vivo studies have shown that WYE-687 significantly inhibits leukemic xenograft tumor growth in mice without causing significant toxicities (Cheng et al., 2016).

Mechanism of Action

Target of Action

WYE 687 dihydrochloride is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 7 nM . It displays selectivity for mTOR over PI3Kα and PI3Kγ . The primary targets of this compound are mTORC1 and mTORC2, which are central regulators of cell growth and metabolism .

Mode of Action

This compound concurrently inhibits the activation of mTORC1 and mTORC2 . It also inhibits PI3Kα and PI3Kγ with IC50s of 81 nM and 3.11 μM, respectively . This compound acts by competing with ATP for binding to the catalytic site of mTOR, thereby inhibiting the phosphorylation of mTOR substrates .

Biochemical Pathways

The inhibition of mTORC1 and mTORC2 by this compound affects several downstream pathways. It inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt . This leads to the blockage of VEGF secretion and HIF-1α expression .

Pharmacokinetics

It is soluble to 100 mm in water and to 100 mm in dmso , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of mTORC1 and mTORC2 activation, leading to decreased phosphorylation of their substrates . This results in the blockage of VEGF secretion and HIF-1α expression . It exhibits antiproliferative effects in cancer cell lines through G1 cell cycle arrest and selective apoptosis .

Safety and Hazards

WYE 687 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Relevant Papers

The paper “Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin” by Yu et al. discusses the biological activity of this compound . Another paper “Preclinical evaluation of WYE-687, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent” by Cheng et al. also provides valuable insights .

Biochemical Analysis

Biochemical Properties

WYE 687 dihydrochloride interacts with several enzymes and proteins in biochemical reactions. It is an ATP-competitive inhibitor of mTOR, a key regulator of cell growth and proliferation . It concurrently inhibits the activation of mTORC1 and mTORC2 . Additionally, this compound inhibits PI3Kα and PI3Kγ .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt . This inhibition blocks VEGF secretion and HIF-1 α expression . It also exhibits antiproliferative effects in cancer cell lines through G1 cell cycle arrest and selective apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR enzyme . This inhibits the activation of mTORC1 and mTORC2, which are involved in cell growth and proliferation . Additionally, it inhibits PI3Kα and PI3Kγ, which are involved in the PI3K/Akt signaling pathway .

Metabolic Pathways

This compound is involved in the mTOR signaling pathway, a key regulator of cell growth and proliferation . It concurrently inhibits the activation of mTORC1 and mTORC2 . Additionally, it inhibits PI3Kα and PI3Kγ, which are involved in the PI3K/Akt signaling pathway .

Properties

IUPAC Name |

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJPHAXLAKKXIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)

![1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2702695.png)

![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)

![11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2702700.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)